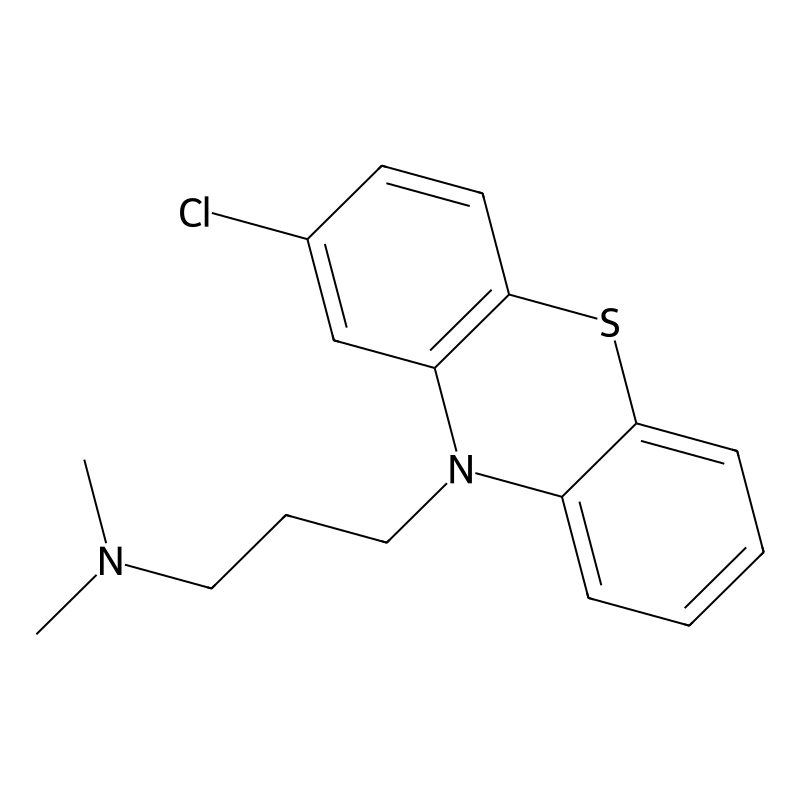

Chlorpromazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.55X10-3 g/L (2.55 mg/L) at 24 °C

4.17e-03 g/L

Synonyms

Canonical SMILES

Understanding Psychosis:

Chlorpromazine's development in the 1950s revolutionized the field of psychiatry by effectively managing psychotic symptoms like delusions and hallucinations. Studies investigating its mechanism of action have contributed significantly to our understanding of the neurobiological basis of psychosis. Research suggests chlorpromazine primarily blocks dopamine D2 receptors, leading to decreased dopamine activity in specific brain regions, which may be linked to its antipsychotic effects [].

Repositioning for Emerging Applications:

Given its diverse pharmacological properties, chlorpromazine is being investigated for potential applications beyond its traditional role in managing mental illness.

Antiviral effects

In vitro studies have shown chlorpromazine's ability to inhibit the replication of various viruses, including coronaviruses like SARS-CoV-2, the virus responsible for COVID-19 []. However, further research is necessary to determine its efficacy and safety in clinical settings.

Anti-inflammatory properties

Chlorpromazine exhibits anti-inflammatory effects, which are being explored in the context of various inflammatory conditions, including neurodegenerative diseases like Alzheimer's disease [].

Historical Significance:

The development of chlorpromazine marked a turning point in the treatment of mental illness. Its success paved the way for the development of newer, more specific antipsychotic medications and significantly improved the lives of countless individuals suffering from psychotic disorders [].

- Chlorpromazine is not a first-line treatment for most mental health conditions due to the availability of safer and more tolerable medications with fewer side effects.

- The research on chlorpromazine's potential applications beyond its established use is ongoing, and further investigation is required to confirm its efficacy and safety in these contexts.

Chlorpromazine is a phenothiazine derivative primarily recognized for its antipsychotic properties. Its chemical formula is , and it has a molecular weight of approximately 318.87 g/mol. Initially synthesized in the 1950s, it was first used as an antihistamine and later recognized for its psychiatric applications, particularly in treating schizophrenia and other mental disorders. Chlorpromazine acts as an antagonist at various neurotransmitter receptors, including dopamine, serotonin, and histamine receptors, leading to its diverse pharmacological effects

The precise mechanism by which chlorpromazine exerts its antipsychotic effect is not fully understood. However, it is believed to act primarily by blocking dopamine D2 receptors in the brain's mesolimbic pathway []. This pathway is implicated in psychosis. Additionally, chlorpromazine may also interact with serotonin receptors [].

Chlorpromazine can cause various side effects, including drowsiness, movement disorders (tardive dyskinesia), and metabolic disturbances []. It can also interact with other medications, so careful monitoring is necessary during treatment. Chlorpromazine has low toxicity in case of overdose compared to some other antipsychotics.

Safety precautions

Chlorpromazine should be used with caution in individuals with certain medical conditions, pregnant women, and breastfeeding mothers [].

The synthesis of chlorpromazine typically involves the reaction of 2-chlorophenothiazine with 3-chloropropyl dimethylamine in the presence of sodium amide. This process yields chlorpromazine through a series of steps that include heating and subsequent purification . The compound can also be produced via alternative methods that involve varying the reactants or conditions to optimize yield and purity.

Chlorpromazine is primarily utilized in psychiatric medicine for treating schizophrenia, acute mania, and severe behavioral problems. Additionally, it is employed as an anti-emetic for controlling nausea and vomiting associated with chemotherapy or surgery. Its sedative properties make it useful in pre-anesthetic medication as well

Chlorpromazine interacts with various medications and compounds due to its ability to inhibit cytochrome P450 enzymes like CYP2D6. This inhibition can lead to increased serum levels of drugs metabolized by this enzyme, such as dextromethorphan and codeine. Conversely, concurrent use with CYP2D6 inhibitors may elevate chlorpromazine levels and enhance its side effects . Additionally, chlorpromazine can potentiate the effects of other central nervous system depressants like barbiturates and benzodiazepines

Chlorpromazine belongs to a class of compounds known as antipsychotics or neuroleptics. Below are some similar compounds along with a brief comparison highlighting their uniqueness: Chlorpromazine's broad receptor activity makes it a "dirty drug," affecting multiple neurotransmitter systems compared to other antipsychotics which may have more selective actions

Acute Toxic;Irritant;Environmental Hazard Compound Name Chemical Formula Unique Features Thioridazine More selective for serotonin receptors; less sedative effect compared to chlorpromazine. Fluphenazine Long-acting formulation; used primarily for chronic psychosis treatment. Haloperidol Potent dopamine receptor antagonist; often used for acute psychotic episodes. Perphenazine Intermediate potency; used for both psychosis and severe nausea.

Physical Description

Color/Form

White, crystalline solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 200-205 °C at 0.8 mm Hg

Heavy Atom Count

LogP

5.41 (LogP)

log Kow = 5.41

4.9

Odor

Decomposition

Melting Point

About 60 °C

< 25 °C

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

/Chlorpromazine is indicated/ for the treatment of schizophrenia. /Included in US product label/

/Chlorpromazine is indicated/ to control nausea and vomiting. /Included in US product label/

/Chlorpromazine is indicated/ for relief of restlessness and apprehension before surgery. /Included in US product label/

For more Therapeutic Uses (Complete) data for Chlorpromazine (16 total), please visit the HSDB record page.

Mechanism of Action

The principal pharmacologic effects of chlorpromazine are similar to those of other propylamino derivatives of phenothiazine. Chlorpromazine has strong anticholinergic and sedative effects and moderate extrapyramidal effects. Chlorpromazine has strong antiemetic and adrenergic blocking activity and weak ganglionic blocking, antihistaminic, and antiserotonergic activity.

The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/

In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/

Although the exact mechanism(s) of action has not been conclusively determined, phenothiazines have an antiemetic effect. The antiemetic activity may be mediated via a direct effect of the drugs on the medullary chemoreceptor trigger zone (CTZ), apparently by blocking dopamine receptors in the CTZ. Phenothiazines inhibit the central and peripheral effects of apomorphine and ergot alkaloids. Phenothiazines generally do not inhibit emesis caused by the action of drugs at the nodose ganglion or by local action on the GI tract. /Phenothiazine General Statement/

For more Mechanism of Action (Complete) data for Chlorpromazine (19 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Other CAS

50-53-3

Absorption Distribution and Excretion

Kidneys, ~ 37% excreted in urine

20 L/kg

Chlorpromazine hydrochloride is rapidly absorbed from the GI tract and from parenteral sites of injection; however, following oral administration, the drug undergoes considerable metabolism during absorption (in the GI mucosa) and first pass through the liver. Although not clearly established in humans, chlorpromazine and its metabolites undergo enterohepatic circulation in animals.

Considerable interindividual variations in peak plasma concentrations have been reported with the same oral dose of chlorpromazine. The variability is thought to result from wide interindividual variation in bioavailability, apparently because of genetic differences in the rate of first-pass metabolism. As a result of first-pass metabolism, less chlorpromazine reaches systemic circulation as unchanged drug, and peak plasma chlorpromazine concentrations are much lower following oral administration than following im administration.

Following oral administration of chlorpromazine hydrochloride in a tablet formulation, the onset of pharmacologic action occurs within 30-60 minutes; the duration of action is 4-6 hours. The onset of pharmacologic action following oral administration of chlorpromazine hydrochloride in an extended-release formulation is approximately 30-60 minutes; the duration of action is 10-12 hours. The onset of pharmacologic action following rectal administration of chlorpromazine is generally slower than that following oral administration of chlorpromazine hydrochloride; rectally administered chlorpromazine has a duration of action of 3-4 hours.

Phenothiazines and their metabolites are distributed into most body tissues and fluids, with high concentrations being distributed into the brain, lungs, liver, kidneys, and spleen. /Phenothiazine General Statement/

For more Absorption, Distribution and Excretion (Complete) data for Chlorpromazine (17 total), please visit the HSDB record page.

Metabolism Metabolites

Although the exact metabolic fate of chlorpromazine is not clearly established, the drug is extensively metabolized, principally in the liver and kidneys. About 10-12 metabolites which occur in humans in appreciable quantities have been identified. In addition to hydroxylation at positions 3 and 7 of the phenothiazine nucleus, the N-dimethylaminopropyl side chain of chlorpromazine undergoes demethylation and is also metabolized to an N-oxide. Two principal groups of metabolites have been found in urine. The unconjugated fraction, which represents approximately 20% of chlorpromazine and its metabolites excreted in urine, consists of unchanged drug, demonomethylchlorpromazine, dedimethylchlorpromazine, their sulfoxide metabolites, and chlorpromazine-N-oxide. The conjugated fraction, which represents approximately 80% of chlorpromazine and its metabolites excreted in urine, consists principally of O-glucuronides, with small amounts of ethereal sulfates of the mono- and dihydroxy-derivatives of chlorpromazine and their sulfoxide metabolites. The major metabolites found in urine are the monoglucuronide of N-dedimethylchlorpromazine and 7-hydroxychlorpromazine.

Most metabolites of phenothiazines are pharmacologically inactive; however, certain metabolites (eg, 7-hydroxychlorpromazine, mesoridazine) show moderate pharmacologic activity and may contribute to the action of the drugs. There is limited evidence to indicate that some phenothiazines (eg, chlorpromazine) may induce their own metabolism. /Phenothiazine General Statement/

Yields 2-chlorophenothiazine in man; promazine probably in dog and in man ... . Yields demethylchlorpromazine in man, rat, rabbit, mouse, dog, sheep, guinea pig ... . Yields chlorpromazine sulfoxide in man, rat, rabbit, dog ... . Yields chlorpromazine-n-oxide in man, rat, rabbit, dog, pig, sheep, guinea pig, mouse ... . Yields 3-hydroxychlorpromazine in man, rat, dog ... . Yields 7-hydroxychlorpromazine in man, rat, sheep, dog, rabbit, guinea pig ... . /From table/

As least 10 or 12 metabolites of chlorpromazine occur in human beings in appreciable quantities. Quantitatively, the most important of these are nor2-chlorpromazine (doubly methylated), chlorphenothiazine (removal of the entire side chain), methoxy and hydroxy products, and glucuronide conjugates of the hydroxylated compounds. In urine, 7-hydroxylated and dealkylated (nor2) metabolites and their conjugates predominate.

Chlorpromazine has known human metabolites that include Chlorpromazine N-glucuronide, Chlorpromazine, N-desmethyl, 7-Hydroxychlorpromazine, and Chlorpromazine S-oxide.

Extensively metabolized in the liver and kidneys. It is extensively metabolized by cytochrome P450 isozymes CYP2D6 (major pathway), CYP1A2 and CYP3A4. Approximately 10 to 12 major metabolite have been identified. Hydroxylation at positions 3 and 7 of the phenothiazine nucleus and the N-dimethylaminopropyl side chain undergoes demethylation and is also metabolized to an N-oxide. In urine, 20% of chlopromazine and its metabolites are excreted unconjugated in the urine as unchanged drug, demonomethylchlorpromazine, dedimethylchlorpromazine, their sulfoxide metabolites, and chlorpromazine-N-oxide. The remaining 80% consists of conjugated metabolites, principally O-glucuronides and small amounts of ethereal sulfates of the mono- and dihydroxy-derivatives of chlorpromazine and their sulfoxide metabolites. The major metabolites are the monoglucuronide of N-dedimethylchlorpromazine and 7-hydroxychlorpromazine. Approximately 37% of the administered dose of chlorpromazine is excreted in urine.

Route of Elimination: Kidneys, ~ 37% excreted in urine

Half Life: ~ 30 hours

Associated Chemicals

Wikipedia

Bromochlorodifluoromethane

Drug Warnings

... Extrapyramidal reactions ... fairly common, usually 3 types ... Parkinsonian-like syndrome ... dystonia and dyskinesia, including torticollis, tics, and other involuntary muscle movements ... akathisia, shown by restlessness ... hyperreflexia, reported in newborn ... ./Phenothiazines/

The antiemetic action of chlorpromazine may mask the signs and symptoms of overdosage of other drugs and may obscure the diagnosis and treatment of other conditions such as intestinal obstruction, brain tumor and Reye's syndrome. When chlorpromazine is used with cancer chemotherapeutic drugs, vomiting as a sign of the toxicity of these agents may be obscured by the antiemetic effects of chlorpromazine.

Do not use /chlorpromazine/ in patients with known hypersensitivity to phenothiazines. Do not use in comatose states or in the presence of large amounts of central nervous system depressants (alcohol, barbiturates, narcotics, etc.).

For more Drug Warnings (Complete) data for Chlorpromazine (55 total), please visit the HSDB record page.

Biological Half Life

After 120 mg/sq m oral doses to human volunteers chlorpromazine displays a mean elimination half-life of approximately 18 hours (range, 6-119 hours).

Disappearance of chlorpromazine from plasma includes rapid distribution phase (half-life about 2 hours) and slower early elimination phase (half-life about 30 hours), but markedly variable values have been reported; the half-life of elimination from human brain is not known.

The pharmacokinetics of chlorpromazine in the newborn have not been reported. /Investigators/ studied the kinetics of removal of chlorpromazine from plasma in an infant whose mother was treated with high doses of chlorpromazine and lithium throughout the last trimester of pregnancy. The infant exhibited symptoms of severe neurologic depression that slowly abated over the first 9 days of life. The kinetics of plasma chlorpromazine removal were described with a two-compartment model, exhibiting a rapid half-life of 1.46 days and a slow half-life of 3.19 days. Both half-lives are considerably longer than the rapid and slow half-lives described in adults. Caution in exposing the fetus or newborn to chlorpromazine is warranted. Further information on the distribution and excretion of chlorpromazine by the newborn is needed.

Use Classification

Veterinary Drug -> TRANQUILLIZING_AGENT; -> JECFA Functional Classes

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

Chlorpromazine was first demonstrated in anesthesiology and in the treatment of operative show as an "automatic stabilizer" ... it was the first representative of a new class of drugs to treat psychoses, namely the major tranquilizers (neuroleptics).

Analytic Laboratory Methods

Determination of sulfoxide in degraded phenothiazine formulations by difference spectrophotometry.

Phenothiazine determination by gas chromatography. /Phenothiazines/

In presence of suitable oxidizing agent, phenothiazines develop characterisitic color that can be used for qualitative determination. /Phenothiazines/

Clinical Laboratory Methods

Mass fragmentography and gas-liquid chromatography can be used to detect low levels of neuroleptics in man.

High pressure liquid chromatography with an electrochemical detector or ultraviolet detector can be used for determination of chlorpromazine in plasma. Alternatively, chlorpromazine can be measured directly in plasma with a suitable radioimmunoassay.

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

QT interval-prolonging medications, including cisapride, erythromycin, and quinidine /may produce/ additive QT interval prolongation increasing the risk of developing cardiac arrhythmias when /concurrently administered with phenothiazines/. /Phenothiazines/

Concurrent use /of other photosensitizing medications/ with phenothiazines may cause additive photosensitizing effects. In addition, concurrent use of systemic methoxsalen, trixsalen, or tetracyclines with phenothiazines may potentiate intraocular photochemical damage to the choroid, retina, or lens. /Phenothiazines/

Prior administration of phenothiazines may decrease the pressor effect and shorten the duration of action of phenylephrine. /Phenothiazines/

For more Interactions (Complete) data for Chlorpromazine (37 total), please visit the HSDB record page.

Stability Shelf Life

Oral preparations of chlorpromazine hydrochloride should be stored in tightly closed containers... Slight yellowish discoloration of the oral solutions or injection will not affect potency or efficacy, but they should not be used if markedly discolored or if a precipitate is present. ... At the time of manufacture, air in the containers of the commercially available chlorpromazine hydrochloride injection is replaced with nitrogen to avoid oxidation.

Dates

The efficacy and safety of intravenous chlorpromazine treatment for sleep disturbance in patients with incurable cancer, with oral administration difficulty: a 1-week, prospective observational study

Ryohei Fujii,

Hideaki Hasuo,

Hiroko Sakuma,

Miyuki Okada,

Kazuki Uchitani

PMID: 34263621

DOI:

10.21037/apm-21-948

Abstract

Sleep disturbance is a common psychiatric disorder in patients with cancer. However, many patients with incurable cancer have difficulty receiving oral administrations, which limits treatment options during disease progression. The aim of the present study was to assess the efficacy and safety of intravenous chlorpromazine treatment for sleep disturbances in patients with incurable cancer, with oral administration difficulty.

A prospective observational study was conducted among 52 patients with incurable cancer, with oral administration difficulty received daily intravenous chlorpromazine treatment for sleep disturbance from 2018 to 2020 at a single-unit university hospital. St. Mary's Hospital Sleep Questionnaire (SMHSQ) compared sleep before and after intravenous chlorpromazine administration. The primary endpoint was the efficacy rate of sleep quality [defined as a score of ≥4 (range, 1-6)] 7 days after receiving chlorpromazine.

Beginning the day after receiving chlorpromazine, sleep quality significantly improved from a mean score of 1.6±0.7 to 4.3±1.2, and 80.8% [95% confidence interval (CI): 66.5-89.1%] and 69.2% (95% CI: 53.8-79.6%) of patients reported good sleep quality 3 and 7 days after receiving chlorpromazine, respectively. The patients reported increased total sleep time and fewer awakenings during sleep, and satisfaction with sleep and difficulty falling asleep improved. Some adverse events occurred [akathisia (n=2), dry mouth (n=2), and somnolence (n=3)]; all were Grade 1 (CTCAE ver5.0) and improved with chlorpromazine discontinuation. Systolic blood pressure and heart rate displayed no clinically problematic changes.

Intravenous chlorpromazine has a high tolerability and effectively treats sleep disturbances in patients with incurable cancer with oral administration difficulties.

[Chlorpromazine hydrochloride plays a tumor suppressive role in diffuse large B lymphoma by promoting the expression of S1PR2]

Z Liang,

Y Q Zang,

Y Lu,

Q P Dong,

K T Dong,

H F Zhou

PMID: 34218556

DOI:

10.3760/cma.j.cn121094-20201116-00633

Abstract

To investigate the effect of chlorpromazine hydrochloride on proliferation, apoptosis and cell cycle arrest of human diffuse large B lymphoma cells and its possible mechanism.

In January 2019, OCI-LY3 and TMD8 cells were treated with different concentrations of chlorpromazine hydrochloride for 72 h, the proliferations were detected by Alamar Blue assay. The apoptosis and cell cycle arrest of OCI-LY3 and TMD8 cells were detected by flow cytometry with FITC annexin V/PI (propidium iodide) double staining and PI, respectively. The mRNA levels of cyclin-dependent kinase inhibitor P21, P27, CyclinD1 and S1PR2 were detected by RTqPCR. The protein levels of P21, P27 and S1PR2 were detected by Western blot.

With the increase of chlorpromazine hydrochloride concentration, the proliferation inhibition rates of OCI-LY3 and TMD8 cells increased at 72 hours, apoptosis and G1 cell cycle arrest increased at 24 hours. Compared with the control group, the expression levels of P21, P27 and SIPR2 mRNA in OCI-LY3 and TMD8 cells were increased at 10 μmol/L chlorpromazine after 12 hours treatment (

<0.05) . And there was no significant difference in the expression of CyclinD1 mRNA (

>0.05) . There was a similar increase in protein levels of P21, P27 and SIPR2 in OCI-LY3 and TMD8 cells after 24 hours of treatment (

<0.05) .

Chlorpromazine hydrochloride at a specific concentration may inhibit the proliferation of ABC diffuse large B lymphoma cells by promoting the expression of S1PR2, and promote cell apoptosis and G1 phase cell cycle arrest.

Sedatives for opioid withdrawal in newborn infants

Angelika Zankl,

Jill Martin,

Jane G Davey,

David A Osborn

PMID: 34002380

DOI:

10.1002/14651858.CD002053.pub4

Abstract

Neonatal abstinence syndrome (NAS) due to opioid withdrawal may result in disruption of the mother-infant relationship, sleep-wake abnormalities, feeding difficulties, weight loss, seizures and neurodevelopmental problems.

To assess the effectiveness and safety of using a sedative versus control (placebo, usual treatment or non-pharmacological treatment) for NAS due to withdrawal from opioids and determine which type of sedative is most effective and safe for NAS due to withdrawal from opioids.

We ran an updated search on 17 September 2020 in CENTRAL via CRS Web and MEDLINE via Ovid. We searched clinical trials databases, conference proceedings and the reference lists of retrieved articles for randomised controlled trials and quasi-randomised trials.

We included trials enrolling infants with NAS born to mothers with an opioid dependence with more than 80% follow-up and using randomised, quasi-randomised and cluster-randomised allocation to sedative or control.

Three review authors assessed trial eligibility and risk of bias, and independently extracted data. We used the GRADE approach to assess the certainty of the evidence.

We included 10 trials (581 infants) with NAS secondary to maternal opioid use in pregnancy. There were multiple comparisons of different sedatives and regimens. There were limited data available for use in sensitivity analysis of studies at low risk of bias. Phenobarbital versus supportive care: one study reported there may be little or no difference in treatment failure with phenobarbital and supportive care versus supportive care alone (risk ratio (RR) 2.73, 95% confidence interval (CI) 0.94 to 7.94; 62 participants; very low-certainty evidence). No infant had a clinical seizure. The study did not report mortality, neurodevelopmental disability and adverse events. There may be an increase in days' hospitalisation and treatment from use of phenobarbital (hospitalisation: mean difference (MD) 20.80, 95% CI 13.64 to 27.96; treatment: MD 17.90, 95% CI 11.98 to 23.82; both 62 participants; very low-certainty evidence). Phenobarbital versus diazepam: there may be a reduction in treatment failure with phenobarbital versus diazepam (RR 0.39, 95% CI 0.24 to 0.62; 139 participants; 2 studies; low-certainty evidence). The studies did not report mortality, neurodevelopmental disability and adverse events. One study reported there may be little or no difference in days' hospitalisation and treatment (hospitalisation: MD 3.89, 95% CI -1.20 to 8.98; 32 participants; treatment: MD 4.30, 95% CI -0.73 to 9.33; 31 participants; both low-certainty evidence). Phenobarbital versus chlorpromazine: there may be a reduction in treatment failure with phenobarbital versus chlorpromazine (RR 0.55, 95% CI 0.33 to 0.92; 138 participants; 2 studies; very low-certainty evidence), and no infant had a seizure. The studies did not report mortality and neurodevelopmental disability. One study reported there may be little or no difference in days' hospitalisation (MD 7.00, 95% CI -3.51 to 17.51; 87 participants; low-certainty evidence) and 0/100 infants had an adverse event. Phenobarbital and opioid versus opioid alone: one study reported no infants with treatment failure and no clinical seizures in either group (low-certainty evidence). The study did not report mortality, neurodevelopmental disability and adverse events. One study reported there may be a reduction in days' hospitalisation for infants treated with phenobarbital and opioid (MD -43.50, 95% CI -59.18 to -27.82; 20 participants; low-certainty evidence). Clonidine and opioid versus opioid alone: one study reported there may be little or no difference in treatment failure with clonidine and dilute tincture of opium (DTO) versus DTO alone (RR 0.09, 95% CI 0.01 to 1.59; 80 participants; very low-certainty evidence). All five infants with treatment failure were in the DTO group. There may be little or no difference in seizures (RR 0.14, 95% CI 0.01 to 2.68; 80 participants; very low-certainty evidence). All three infants with seizures were in the DTO group. There may be little or no difference in mortality after discharge (RR 7.00, 95% CI 0.37 to 131.28; 80 participants; very low-certainty evidence). All three deaths were in the clonidine and DTO group. The study did not report neurodevelopmental disability. There may be little or no difference in days' treatment (MD -4.00, 95% CI -8.33 to 0.33; 80 participants; very low-certainty evidence). One adverse event occurred in the clonidine and DTO group. There may be little or no difference in rebound NAS after stopping treatment, although all seven cases were in the clonidine and DTO group. Clonidine and opioid versus phenobarbital and opioid: there may be little or no difference in treatment failure (RR 2.27, 95% CI 0.98 to 5.25; 2 studies, 93 participants; very low-certainty evidence). One study reported one infant in the clonidine and morphine group had a seizure, and there were no infant mortalities. The studies did not report neurodevelopmental disability. There may be an increase in days' hospitalisation and days' treatment with clonidine and opioid versus phenobarbital and opioid(hospitalisation: MD 7.13, 95% CI 6.38 to 7.88; treatment: MD 7.57, 95% CI 3.97 to 11.17; both 2 studies, 91 participants; low-certainty evidence). There may be little or no difference in adverse events (RR 1.55, 95% CI 0.44 to 5.40; 2 studies, 93 participants; very low-certainty evidence). However, there was oversedation only in the phenobarbital and morphine group; and hypotension, rebound hypertension and rebound NAS only in the clonidine and morphine group.

There is very low-certainty evidence that phenobarbital increases duration of hospitalisation and treatment, but reduces days to regain birthweight and duration of supportive care each day compared to supportive care alone. There is low-certainty evidence that phenobarbital reduces treatment failure compared to diazepam and very low-certainty evidence that phenobarbital reduces treatment failure compared to chlorpromazine. There is low-certainty evidence of an increase in days' hospitalisation and days' treatment with clonidine and opioid compared to phenobarbital and opioid. There are insufficient data to determine the safety and incidence of adverse events for infants treated with combinations of opioids and sedatives including phenobarbital and clonidine.

Opioid treatment for opioid withdrawal in newborn infants

Angelika Zankl,

Jill Martin,

Jane G Davey,

David A Osborn

PMID: 34231914

DOI:

10.1002/14651858.CD002059.pub4

Abstract

Neonatal abstinence syndrome (NAS) due to opioid withdrawal may result in disruption of the mother-infant relationship, sleep-wake abnormalities, feeding difficulties, weight loss, seizures and neurodevelopmental problems.

To assess the effectiveness and safety of using an opioid for treatment of NAS due to withdrawal from opioids in newborn infants.

We ran an updated search on 17 September 2020 in CENTRAL via Cochrane Register of Studies Web and MEDLINE via Ovid. We also searched clinical trials databases, conference proceedings and the reference lists of retrieved articles for eligible trials.

We included randomised controlled trials (RCTs), quasi- and cluster-RCTs which enrolled infants born to mothers with opioid dependence and who were experiencing NAS requiring treatment with an opioid.

Three review authors independently assessed trial eligibility and risk of bias, and independently extracted data. We used the GRADE approach to assess the certainty of evidence.

We included 16 trials (1110 infants) with NAS secondary to maternal opioid use in pregnancy. Seven studies at low risk of bias were included in sensitivity analysis. Opioid versus no treatment / usual care: a single trial (80 infants) of morphine and supportive care versus supportive care alone reported no difference in treatment failure (risk ratio (RR) 1.29, 95% confidence interval (CI) 0.41 to 4.07; very low certainty evidence). No infant had a seizure. The trial did not report mortality, neurodevelopmental disability and adverse events. Morphine increased days hospitalisation (mean difference (MD) 15.00, 95% CI 8.86 to 21.14; very low certainty evidence) and treatment (MD 12.50, 95% CI 7.52 to 17.48; very low certainty evidence), but decreased days to regain birthweight (MD -2.80, 95% CI -5.33 to -0.27) and duration (minutes) of supportive care each day (MD -197.20, 95% CI -274.15 to -120.25). Morphine versus methadone: there was no difference in treatment failure (RR 1.59, 95% CI 0.95 to 2.67; 2 studies, 147 infants; low certainty evidence). Seizures, neonatal or infant mortality and neurodevelopmental disability were not reported. A single study reported no difference in days hospitalisation (MD 1.40, 95% CI -3.08 to 5.88; 116 infants; low certainty evidence), whereas data from two studies found an increase in days treatment (MD 2.71, 95% CI 0.22 to 5.21; 147 infants; low certainty) for infants treated with morphine. A single study reported no difference in breastfeeding, adverse events, or out of home placement. Morphine versus sublingual buprenorphine: there was no difference in treatment failure (RR 0.79, 95% CI 0.36 to 1.74; 3 studies, 113 infants; very low certainty evidence). Neonatal or infant mortality and neurodevelopmental disability were not reported. There was moderate certainty evidence of an increase in days hospitalisation (MD 11.45, 95% CI 5.89 to 17.01; 3 studies, 113 infants), and days treatment (MD 12.79, 95% CI 7.57 to 18.00; 3 studies, 112 infants) for infants treated with morphine. A single adverse event (seizure) was reported in infants exposed to buprenorphine. Morphine versus diluted tincture of opium (DTO): a single study (33 infants) reported no difference in days hospitalisation, days treatment or weight gain (low certainty evidence). Opioid versus clonidine: a single study (31 infants) reported no infant with treatment failure in either group. This study did not report seizures, neonatal or infant mortality and neurodevelopmental disability. There was low certainty evidence for no difference in days hospitalisation or days treatment. This study did not report adverse events. Opioid versus diazepam: there was a reduction in treatment failure from use of an opioid (RR 0.43, 95% CI 0.23 to 0.80; 2 studies, 86 infants; low certainty evidence). Seizures, neonatal or infant mortality and neurodevelopmental disability were not reported. A single study of 34 infants comparing methadone versus diazepam reported no difference in days hospitalisation or days treatment (very low certainty evidence). Adverse events were not reported. Opioid versus phenobarbital: there was a reduction in treatment failure from use of an opioid (RR 0.51, 95% CI 0.35 to 0.74; 6 studies, 458 infants; moderate certainty evidence). Subgroup analysis found a reduction in treatment failure in trials titrating morphine to ≧ 0.5 mg/kg/day (RR 0.21, 95% CI 0.10 to 0.45; 3 studies, 230 infants), whereas a single study using morphine < 0.5 mg/kg/day reported no difference compared to use of phenobarbital (subgroup difference P = 0.05). Neonatal or infant mortality and neurodevelopmental disability were not reported. A single study (111 infants) of paregoric versus phenobarbital reported seven infants with seizures in the phenobarbital group, whereas no seizures were reported in two studies (170 infants) comparing morphine to phenobarbital. There was no difference in days hospitalisation or days treatment. A single study (96 infants) reported no adverse events in either group. Opioid versus chlorpromazine: there was a reduction in treatment failure from use of morphine versus chlorpromazine (RR 0.08, 95% CI 0.01 to 0.62; 1 study, 90 infants; moderate certainty evidence). No seizures were reported in either group. There was low certainty evidence for no difference in days treatment. This trial reported no adverse events in either group. None of the included studies reported time to control of NAS. Data for duration and severity of NAS were limited, and we were unable to use these data in quantitative synthesis.

Compared to supportive care alone, the addition of an opioid may increase duration of hospitalisation and treatment, but may reduce days to regain birthweight and the duration of supportive care each day. Use of an opioid may reduce treatment failure compared to phenobarbital, diazepam or chlorpromazine. Use of an opioid may have little or no effect on duration of hospitalisation or treatment compared to use of phenobarbital, diazepam or chlorpromazine. The type of opioid used may have little or no effect on the treatment failure rate. Use of buprenorphine probably reduces duration of hospitalisation and treatment compared to morphine, but there are no data for time to control NAS with buprenorphine, and insufficient evidence to determine safety. There is insufficient evidence to determine the effectiveness and safety of clonidine.

Anti-hyperprolactinemic activities of aqueous extract of Uvaria chamae (P. Beauv) roots and associated biochemical changes in chlorpromazine-induced hyperprolactinemic female Wistar rats

M T Yakubu,

H T Fayemo

PMID: 33485972

DOI:

10.1016/j.jep.2021.113863

Abstract

The age-long folkloric use of Uvaria chamae roots in the management of nipple discharge that is not related to pregnancy, childbirth or nursing but as a result of excessive production of prolactin (hyperprolactinemia) is yet to be substantiated with scientific data.

This study investigated the anti-hyperprolactinemic activities of aqueous extract of Uvaria chamae roots (AEUCR) and associated biochemical changes in chlorpromazine (CPZ)-induced hyperprolactinemic female Wistar rats.

A total of sixty female rats (207.40 ± 2.69 g) were assigned into 6 groups: A-F. Animals in Group A received 0.5 ml of distilled water only whilst the 7 days CPZ-treated female rats (to induce hyperprolactinemia) in groups B, C, D, E, and F also received distilled water, 2.5 mg/kg body weight of bromocriptine (reference drug), 0.71, 1.41 2.83 mg/kg body weight of AEUCR for 28 days.

AEUCR contained a total of 15 (75%) amino acids with seven (46.67%) being essential amino acids and eight (53.33%) as non-essential amino acids. Administration of CPZ increased (p < 0.05) the levels of prolactin and testosterone, and reduced (p < 0.05) the levels of estradiol, progesterone, follicle stimulating hormone (FSH), luteinizing hormone (LH), dopamine, triiodothyronine (T

) and tetraiodothyroxine (T

). Chlorpromazine also increased the levels of serum urea, creatinine, total protein, albumin, globulin, bilirubin, alanine aminotransferase (ALT), aspartate aminotransferase (AST) and alkaline phosphatase (ALP) of the animals. In contrast, AEUCR significantly (p < 0.05) reduced the CPZ-induced increases in the levels of prolactin and testosterone, and increased the levels of CPZ-induced reduction in the progesterone, estradiol, FSH, LH, dopamine, T

and T

. The AEUCR also reversed (p < 0.05) the CPZ-induced related increases in the levels of urea, creatinine, total protein, albumin, globulin, bilirubin, ALT, AST and ALP similar to the trends in the distilled water- and bromocriptine-treated controls. The CPZ-induced remarkable increase in the size of lactating alveolus and lactiferous duct distribution in the mammary gland were restored to normal tubule-alveolar female pattern mammary glands, composed of branching ducts and small alveoli budding off the ducts.

The study concluded that aqueous extract of Uvaria chamae root exhibited anti-hyperprolactinemic activity by restoring prolactin and dopamine levels and tubule-alveolar female pattern in female rats. It also ameliorated CPZ-induced changes in the liver and kidney function indices. This study justifies the folkloric use of Uvaria chamae root in the management of abnormal discharge by the nipples that is unrelated to pregnancy, childbirth and nursing.

Chlorpromazine, an antipsychotic agent, induces G2/M phase arrest and apoptosis via regulation of the PI3K/AKT/mTOR-mediated autophagy pathways in human oral cancer

An-Jie Jhou,

Hao-Chiun Chang,

Chih-Chang Hung,

Han-Chen Lin,

Yi-Chen Lee,

Wang-Ta Liu,

Kuang-Fen Han,

Yu-Wei Lai,

Mei-Ying Lin,

Chien-Hsing Lee

PMID: 33388284

DOI:

10.1016/j.bcp.2020.114403

Abstract

Chlorpromazine (CPZ), an FDA-approved phenothiazine derivative used to treat schizophrenia and other psychiatric disorders, has been demonstrated to have potential anti-tumor effects. However, the potential effects of CPZ on human oral cancer cells and the underlying molecular mechanisms remain unknown. In this study, treatment of human oral cancer cells with CPZ inhibited their proliferation and induced G2/M phase arrest. Treatment with CPZ induced apoptosis through the extrinsic death receptor and the intrinsic mitochondrial pathways. In addition, the induction of autophagy was observed by the formation of autophagosomes, the expression of autophagy-related proteins and activation of the PI3K/Akt/mTOR/p70S6K pathway. The CPZ-induced cell death was reversed by the pan-caspase inhibitor Z-VAD-FMK, by the autophagy inhibitor 3-MA and by the knockdown of LC3B using a shRNA (shLC3B), suggesting that autophagy promoted CPZ-induced apoptosis. Finally, CPZ significantly suppressed tumor growth in both a zebrafish oral cancer xenotransplantation model and in a murine model of 4-nitroquinoline-1-oxide (4NQO)-induced oral cancer. Overall, this evidence demonstrated that CPZ is a novel promising strategy for the treatment of oral cancer.

Inhibition of the replication of SARS-CoV-2 in human cells by the FDA-approved drug chlorpromazine

Marion Plaze,

David Attali,

Matthieu Prot,

Anne-Cécile Petit,

Michael Blatzer,

Fabien Vinckier,

Laurine Levillayer,

Jeanne Chiaravalli,

Florent Perin-Dureau,

Arnaud Cachia,

Gérard Friedlander,

Fabrice Chrétien,

Etienne Simon-Loriere,

Raphaël Gaillard

PMID: 33387629

DOI:

10.1016/j.ijantimicag.2020.106274

Abstract

Urgent action is needed to fight the ongoing coronavirus disease 2019 (COVID-19) pandemic by reducing the number of infected cases, contagiousness and severity. Chlorpromazine (CPZ), an antipsychotic from the phenothiazine group, is known to inhibit clathrin-mediated endocytosis and has antiviral activity against severe acute respiratory syndrome coronavirus-1 (SARS-CoV-1) and Middle East respiratory syndrome coronavirus. The aim of this in-vitro study was to test CPZ against SARS-CoV-2 in monkey and human cells.

Monkey VeroE6 cells and human alveolar basal epithelial A549-ACE2 cells were infected with SARS-CoV-2 in the presence of various concentrations of CPZ. Supernatants were harvested at day 2 and analysed by quantitative reverse transcription polymerase chain reaction (RT-qPCR) for the presence of SARS-CoV-2 RNA. Cell viability was assessed in non-infected cells.

CPZ was found to have antiviral activity against SARS-CoV-2 in monkey VeroE6 cells, with a half maximal inhibitory concentration (IC

) of 8.2 µM, half maximal cytotoxic concentration (CC

) of 13.5 µM, and selectivity index (SI) of 1.65. In human A549-ACE2 cells, CPZ was also found to have anti-SARS-CoV-2 activity, with IC

of 11.3 µM, CC

of 23.1 µM and SI of 2.04.

Although the measured SI values are low, the IC

values measured in vitro may translate to CPZ dosages used in routine clinical practice because of the high biodistribution of CPZ in lungs and saliva. Also, the distribution of CPZ in brain could be of interest for treating or preventing neurological and psychiatric forms of COVID-19.

These preclinical findings support clinical investigation of the repurposing of CPZ, a drug with mild side effects, in the treatment of patients with COVID-19.

Drugs, Metabolites, and Lung Accumulating Small Lysosomotropic Molecules: Multiple Targeting Impedes SARS-CoV-2 Infection and Progress to COVID-19

Markus Blaess,

Lars Kaiser,

Oliver Sommerfeld,

René Csuk,

Hans-Peter Deigner

PMID: 33670304

DOI:

10.3390/ijms22041797

Abstract

Lysosomotropism is a biological characteristic of small molecules, independently present of their intrinsic pharmacological effects. Lysosomotropic compounds, in general, affect various targets, such as lipid second messengers originating from lysosomal enzymes promoting endothelial stress response in systemic inflammation; inflammatory messengers, such as IL-6; and cathepsin L-dependent viral entry into host cells. This heterogeneous group of drugs and active metabolites comprise various promising candidates with more favorable drug profiles than initially considered (hydroxy) chloroquine in prophylaxis and treatment of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infections/Coronavirus disease 2019 (COVID-19) and cytokine release syndrome (CRS) triggered by bacterial or viral infections. In this hypothesis, we discuss the possible relationships among lysosomotropism, enrichment in lysosomes of pulmonary tissue, SARS-CoV-2 infection, and transition to COVID-19. Moreover, we deduce further suitable approved drugs and active metabolites based with a more favorable drug profile on rational eligibility criteria, including readily available over-the-counter (OTC) drugs. Benefits to patients already receiving lysosomotropic drugs for other pre-existing conditions underline their vital clinical relevance in the current SARS-CoV2/COVID-19 pandemic.

Observational Study of Chlorpromazine in Hospitalized Patients with COVID-19

Nicolas Hoertel,

Marina Sánchez-Rico,

Raphaël Vernet,

Anne-Sophie Jannot,

Antoine Neuraz,

Carlos Blanco,

Cédric Lemogne,

Guillaume Airagnes,

Nicolas Paris,

Christel Daniel,

Alexandre Gramfort,

Guillaume Lemaitre,

Mélodie Bernaux,

Ali Bellamine,

Nathanaël Beeker,

Frédéric Limosin,

AP-HP/Universities/INSERM COVID-19 Research Collaboration and AP-HP COVID CDR Initiative,

Pierre-Yves Ancel,

Alain Bauchet,

Nathanaël Beeker,

Vincent Benoit,

Mélodie Bernaux,

Ali Bellamine,

Romain Bey,

Aurélie Bourmaud,

Stéphane Breant,

Anita Burgun,

Fabrice Carrat,

Charlotte Caucheteux,

Julien Champ,

Sylvie Cormont,

Christel Daniel,

Julien Dubiel,

Catherine Ducloas,

Loic Esteve,

Marie Frank,

Nicolas Garcelon,

Alexandre Gramfort,

Nicolas Griffon,

Olivier Grisel,

Martin Guilbaud,

Claire Hassen-Khodja,

François Hemery,

Martin Hilka,

Anne Sophie Jannot,

Jerome Lambert,

Richard Layese,

Judith Leblanc,

Léo Lebouter,

Guillaume Lemaitre,

Damien Leprovost,

Ivan Lerner,

Kankoe Levi Sallah,

Aurélien Maire,

Marie-France Mamzer,

Patricia Martel,

Arthur Mensch,

Thomas Moreau,

Antoine Neuraz,

Nina Orlova,

Nicolas Paris,

Bastien Rance,

Hélène Ravera,

Antoine Rozes,

Elisa Salamanca,

Arnaud Sandrin,

Patricia Serre,

Xavier Tannier,

Jean-Marc Treluyer,

Damien van Gysel,

Gaël Varoquaux,

Jill Jen Vie,

Maxime Wack,

Perceval Wajsburt,

Demian Wassermann,

Eric Zapletal

PMID: 33559821

DOI:

10.1007/s40261-021-01001-0

Abstract

Chlorpromazine has been suggested as being potentially useful in patients with coronavirus disease 2019 (COVID-19) on the grounds of its potential antiviral and anti-inflammatory effects.

The aim of this study was to examine the association between chlorpromazine use and mortality among adult patients hospitalized for COVID-19.

We conducted an observational, multicenter, retrospective study at Assistance Publique-Hôpitaux de Paris (AP-HP) Greater Paris University hospitals. Study baseline was defined as the date of first prescription of chlorpromazine during hospitalization for COVID-19. The primary endpoint was death. Among patients who had not been hospitalized in intensive care units (ICUs), we compared this endpoint between those who received chlorpromazine and those who did not, in time-to-event analyses adjusted for patient characteristics, clinical markers of disease severity, and other psychotropic medications. The primary analysis used a Cox regression model with inverse probability weighting. Multiple sensitivity analyses were performed.

Of the 14,340 adult inpatients hospitalized outside ICUs for COVID-19, 55 patients (0.4%) received chlorpromazine. Over a mean follow-up of 14.3 days (standard deviation [SD] 18.2), death occurred in 13 patients (23.6%) who received chlorpromazine and 1289 patients (9.0%) who did not. In the primary analysis, there was no significant association between chlorpromazine use and mortality (hazard ratio [HR] 2.01, 95% confidence interval [CI] 0.75-5.40; p = 0.163). Sensitivity analyses included a Cox regression in a 1:5 ratio matched analytic sample that showed a similar result (HR 1.67, 95% CI 0.91-3.06; p = 0.100) and a multivariable Cox regression that indicated a significant positive association (HR 3.10, 95% CI 1.31-7.34; p = 0.010).

Our results suggest that chlorpromazine prescribed at a mean daily dose of 70.8 mg (SD 65.3) was not associated with reduced mortality.

A palette of fluorophores that are differentially accumulated by wild-type and mutant strains of

Jesus Enrique Salcedo-Sora,

Srijan Jindal,

Steve O'Hagan,

Douglas B Kell

PMID: 33406033

DOI:

10.1099/mic.0.001016

Abstract

Our previous work demonstrated that two commonly used fluorescent dyes that were accumulated by wild-type

MG1655 were differentially transported in single-gene knockout strains, and also that they might be used as surrogates in flow cytometric transporter assays. We summarize the desirable properties of such stains, and here survey 143 candidate dyes. We eventually triage them (on the basis of signal, accumulation levels and cost) to a palette of 39 commercially available and affordable fluorophores that are accumulated significantly by wild-type cells of the 'Keio' strain BW25113, as measured flow cytometrically. Cheminformatic analyses indicate both their similarities and their (much more considerable) structural differences. We describe the effects of pH and of the efflux pump inhibitor chlorpromazine on the accumulation of the dyes. Even the 'wild-type' MG1655 and BW25113 strains can differ significantly in their ability to take up such dyes. We illustrate the highly differential uptake of our dyes into strains with particular lesions in, or overexpressed levels of, three particular transporters or transporter components (

,

and

). The relatively small collection of dyes described offers a rapid, inexpensive, convenient and informative approach to the assessment of microbial physiology and phenotyping of membrane transporter function.

Explore Compound Types